molecular formula C8H16Cl2N4O B1377808 2-amino-N-(1-isopropyl-1H-pyrazol-5-yl)acetamide dihydrochloride CAS No. 1573547-23-5

2-amino-N-(1-isopropyl-1H-pyrazol-5-yl)acetamide dihydrochloride

Cat. No. B1377808
CAS RN: 1573547-23-5
M. Wt: 255.14 g/mol
InChI Key: NFVZHTRCOTUPMU-UHFFFAOYSA-N
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Description

2-Amino-N-(1-isopropyl-1H-pyrazol-5-yl)acetamide dihydrochloride, also known as N-isopropyl-pyrazole-5-acetamide dihydrochloride (NIPA-DHC), is a synthetic compound with potential applications in a variety of scientific research contexts. NIPA-DHC is a small molecule that has been used for a variety of purposes in laboratory experiments, including as an inhibitor of enzymes, a ligand for receptors, and a tool for studying protein-protein interactions.

Scientific Research Applications

Antiviral Activity

The indole derivatives, which share structural similarities with 2-amino-N-(1-isopropyl-1H-pyrazol-5-yl)acetamide dihydrochloride , have been reported to exhibit significant antiviral properties. These compounds have shown inhibitory activity against a range of viruses, including influenza A and Coxsackie B4 virus, by interfering with viral replication mechanisms .

Anti-inflammatory Properties

Indole and pyrazole scaffolds are known to possess anti-inflammatory activities. The structural framework of 2-amino-N-(1-isopropyl-1H-pyrazol-5-yl)acetamide dihydrochloride suggests potential use in the development of anti-inflammatory agents, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Anticancer Applications

Compounds with an indole or pyrazole base have been explored for their anticancer activities. They can act on various pathways involved in cancer cell proliferation and survival. The specific compound could be a candidate for further research in cancer therapeutics, particularly as a kinase inhibitor .

Antimicrobial Efficacy

The antimicrobial activity of indole derivatives is well-documented, with applications against a broad spectrum of bacterial and fungal pathogens. This compound could be synthesized and tested for its efficacy in combating microbial infections, contributing to the field of antibiotics .

Enzyme Inhibition

Enzyme inhibitors play a crucial role in drug development, and the pyrazole ring is a common motif in such molecules2-amino-N-(1-isopropyl-1H-pyrazol-5-yl)acetamide dihydrochloride could serve as a lead compound for designing inhibitors targeting enzymes like COX or kinases involved in various diseases .

Neurological Disorders

Indole derivatives have shown promise in treating neurological disorders due to their ability to interact with brain receptors. Research into the applications of 2-amino-N-(1-isopropyl-1H-pyrazol-5-yl)acetamide dihydrochloride could uncover new treatments for conditions such as Alzheimer’s disease, Parkinson’s disease, and epilepsy .

properties

IUPAC Name

2-amino-N-(2-propan-2-ylpyrazol-3-yl)acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.2ClH/c1-6(2)12-7(3-4-10-12)11-8(13)5-9;;/h3-4,6H,5,9H2,1-2H3,(H,11,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVZHTRCOTUPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)NC(=O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(1-isopropyl-1H-pyrazol-5-yl)acetamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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